
Chloroform
Overview
Description
Chloroform (trichloromethane, CHCl₃) is a halogenated hydrocarbon widely used as a solvent in organic chemistry and industrial applications. It is a colorless, volatile liquid with a sweet odor and high density (1.49 g/cm³ at 25°C). This compound’s polarity enables it to dissolve medium-polar compounds such as alkaloids, lipids, and waxes, making it valuable in pharmaceutical extractions and chromatography . However, it is chemically unstable under light, decomposing into phosgene (COCl₂), a toxic gas, necessitating stabilization with ethanol (0.5–2%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroform can be synthesized through several methods:
-
Laboratory Method: : this compound is prepared by heating ethanol with bleaching powder (calcium hypochlorite). The reaction proceeds through the formation of chloral, which is then hydrolyzed to produce this compound:
- ( \text{Ca(OCl)_2 + H_2O} \rightarrow \text{Cl_2 + Ca(OH)_2} )
- ( \text{C_2H_5OH + Cl_2} \rightarrow \text{CH_3CHO + 2HCl} )
- ( \text{CH_3CHO + 3Cl_2} \rightarrow \text{CCl_3CHO + 3HCl} )
- ( \text{CCl_3CHO + Ca(OH)_2} \rightarrow \text{CHCl_3 + (HCOO)_2Ca} )
-
Industrial Method: : this compound is produced on a large scale by the chlorination of methane. This process involves the reaction of methane with chlorine gas at high temperatures:
- ( \text{CH_4 + 3Cl_2} \rightarrow \text{CHCl_3 + 3HCl} )
Chemical Reactions Analysis
Thermal Decomposition
At high temperatures (>550°C), chloroform decomposes via dichlorocarbene formation :
Key findings from pyrolysis studies :
-
Activation energy: 46.7 kcal/mol (gas phase), 33.0 kcal/mol (wall reaction).
-
Products: C₂Cl₆, C₂HCl₃, C₂Cl₄, and traces of C₃/C₄ chlorocarbons.
-
Complete decomposition occurs at 800°C with <0.5 sec residence time.
Kinetic parameters for decomposition :
Reactor Diameter (cm) | Arrhenius Expression (k_exp) |
---|---|
0.4 | |
1.05 | |
1.6 |
Reactions with Bases
In alkaline media, this compound undergoes hydrolysis:
Critical note: Explosive reactions occur with acetone under alkaline conditions due to exothermic dichlorocarbene release .
Fluorination for Polymer Precursors
This compound reacts with HF to produce HCFC-22 (CHClF₂), a precursor for Teflon:
This reaction is pivotal in fluoropolymer industries .
Reactions with Methane
High-temperature (550–800°C) reactions with methane yield chlorinated hydrocarbons :
Major pathway:
Product distribution at 650°C (1.05 cm reactor):
Product | Yield (% molar) |
---|---|
C₂Cl₆ | 22% |
C₂HCl₃ | 18% |
C₂Cl₄ | 15% |
C₂H₃Cl | 12% |
Mechanistic Insights
Scientific Research Applications
Historical Context
Initially discovered in 1831, chloroform gained popularity as an anesthetic in the 19th century. However, due to its associated health risks—including liver and cardiac toxicity—it has largely been replaced by safer alternatives in medical settings . Today, its applications are predominantly industrial and scientific.
Industrial Applications
This compound is utilized in several industrial processes, which can be categorized as follows:
Chemical Manufacturing
This compound serves as a precursor in the synthesis of chlorodifluoromethane (HCFC-22), a refrigerant widely used in air conditioning systems. This process accounts for a significant portion of this compound consumption .
Solvent Use
This compound is an effective solvent for various organic compounds, including:
- Lipids
- Rubber
- Alkaloids
- Waxes
- Resins
It is commonly employed in laboratories for extraction processes and as a reagent in organic synthesis .
Pharmaceuticals
In the pharmaceutical industry, this compound is involved in the extraction and purification of active compounds, including antibiotics and vitamins. Its role as a solvent facilitates the isolation of these substances from complex mixtures .
Agricultural Applications
This compound is used in pesticide formulations and as a fumigant. Its efficacy in controlling pests makes it valuable in agricultural practices .
Health and Safety Considerations
Despite its utility, this compound poses significant health risks. It is classified as a potential carcinogen based on animal studies that indicate liver and kidney toxicity . Regulatory bodies have established exposure limits to mitigate risks associated with inhalation or dermal contact.
Case Study 1: Toxicological Effects
A study by Reitz et al. (1980) investigated the toxicological effects of this compound on rodents. The findings indicated that exposure led to increased liver enzyme levels and histopathological changes consistent with hepatotoxicity. The study concluded that this compound's metabolic pathway produces reactive intermediates that mediate its toxic effects .
Case Study 2: Environmental Impact
Research conducted by the Environmental Protection Agency (EPA) highlighted the environmental implications of this compound release during chlorination processes in drinking water treatment. The study emphasized the need for monitoring and regulation to minimize exposure risks to humans and wildlife .
Data Tables
Application Area | Specific Uses | Percentage of Total Use |
---|---|---|
Chemical Manufacturing | Production of HCFC-22 | 85% |
Solvent Use | Extraction of pharmaceuticals | Varies |
Agricultural | Pesticide formulations | Varies |
Laboratory | Reagent for organic synthesis | Varies |
Mechanism of Action
Chloroform exerts its effects through several mechanisms:
Anesthetic Action: this compound increases the movement of potassium ions through certain types of potassium channels in nerve cells, leading to anesthesia.
Toxicity: During metabolism, this compound forms reactive intermediates such as phosgene and dichloromethyl radicals, which can react with cellular components, leading to hepatotoxic and nephrotoxic effects .
Comparison with Similar Compounds
Solvent Properties and Reactivity
Table 1: Key Solvent Properties
Property | Chloroform | Dichloromethane (DCM) | Carbon Tetrachloride (CCl₄) | Methyl this compound (C₂H₃Cl₃) |
---|---|---|---|---|
Polarity | Medium | Medium-high | Low | Low |
Boiling Point (°C) | 61 | 40 | 76 | 74 |
Reactivity | Forms phosgene | Forms quaternary alkaloids | Stable under light | Stable |
Stabilizer | Ethanol | None | None | None |
Common Use Cases | Alkaloid extraction, spectroscopy | Rapid extractions | Degreasing, dry cleaning | Metal degreasing |
- Dichloromethane (DCM) : While both DCM and this compound dissolve medium-polar compounds, DCM reacts more aggressively with amines, forming quaternary alkaloids (e.g., dichloromethotubotaiwine from tubotaiwine). This compound exhibits lower artifact formation but still generates trichloro compounds with protoberberine alkaloids during chromatography .
- Carbon Tetrachloride (CCl₄): Less polar than this compound, CCl₄ is primarily used for non-polar extractions.
- Methyl this compound : Structurally similar to this compound but less polar. It is immiscible with hydrocarbons like hexane, making it suitable for industrial degreasing .
Toxicity and Metabolic Pathways
Table 2: Toxicity Profiles
Compound | Primary Toxicity | Metabolic Pathway |
---|---|---|
This compound | Hepatotoxic, nephrotoxic | CYP450-mediated oxidation to phosgene |
Carbon Tetrachloride | Severe hepatotoxicity (lipid peroxidation) | CYP2E1 activation to CCl₃• radicals |
Dichloromethane | CNS depression, potential carcinogen | Glutathione conjugation |
- In ethanol-treated rats, this compound and CCl₄ exhibit dose-dependent hepatotoxicity. This compound’s injury onset is slower but involves phosgene-mediated protein adducts, whereas CCl₄ rapidly induces lipid peroxidation .
- Dichloromethane’s toxicity includes cyanogen chloride (CNCl) contamination, which reacts with amines to form nitriles .
Chemical Stability and Byproduct Formation
- Phosgene Generation: this compound uniquely decomposes into phosgene under light, requiring ethanol as a stabilizer. Ethanol itself can cause artifacts (e.g., ethyl chloroformate derivatives in alkaloid extractions) .
Table 3: Extraction Efficiency in Plant Studies
- Spectroscopic Interactions : this compound forms hydrogen-bonded complexes with pyridine-containing compounds, altering UV/Vis absorption and photoluminescence spectra. For example, 2tCzPy in this compound shows a distinct exciplex emission band at 563 nm, absent in toluene .
Physical and Sensory Properties
- Odor : this compound’s odor is compared to "animal secretions mixed with a medicinal scent," distinct from DCM’s sharper smell .
- Density and Solubility : this compound (1.49 g/cm³) is denser than water, while methyl this compound (1.32 g/cm³) is less dense but similarly immiscible with hydrocarbons .
Biological Activity
Chloroform, a colorless, volatile organic compound with the chemical formula CHCl₃, has been widely studied for its biological activity. Historically used as an anesthetic and solvent, it has garnered attention due to its potential therapeutic applications as well as its toxicological implications. This article explores the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and cytotoxicity against cancer cell lines.
This compound is a halogenated hydrocarbon that exhibits unique chemical properties that contribute to its biological activity. Its lipophilicity allows it to interact with cellular membranes, influencing membrane fluidity and permeability. This property is critical in understanding how this compound can exert both beneficial and harmful effects on biological systems.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound extracts derived from various natural sources. For instance, a comparative metabolic study on the this compound fraction of Cystoseira species revealed significant antioxidant activity measured through DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The study found that the this compound fraction from Cystoseira trinodis exhibited the highest antioxidant capacity, attributed to its rich content of phenolic compounds and flavonoids .
This compound Fraction Source | DPPH Scavenging Activity (%) | FRAP Value (µmol Fe(II)/g) |
---|---|---|
C. myrica | 72.5 | 150 |
C. trinodis | 85.3 | 210 |
C. tamariscifolia | 68.0 | 135 |
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. A study examined the antimicrobial activity of this compound extracts from Rhizophora apiculata leaves, showing effective inhibition against several bacterial strains . Similarly, another investigation assessed the combined effect of this compound with essential oils against Enterococcus faecalis, revealing enhanced antimicrobial efficacy when used in combination .
Cytotoxicity and Anticancer Activity
This compound extracts have also been evaluated for their cytotoxic effects on cancer cells. Research involving Schizophyllum commune indicated that this compound extracts exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF7, with IC₅₀ values ranging from 5.44 to 420.48 µg/mL . The best results were observed in T47D cells where the IC₅₀ was recorded at 5.44 µg/mL, indicating a potent ability to induce apoptosis in these cells.
Cancer Cell Line | IC₅₀ (µg/mL) | Mechanism |
---|---|---|
HeLa | 120.00 | Apoptosis induction |
MCF7 | 200.00 | Cell cycle arrest |
T47D | 5.44 | Apoptosis induction |
WiDr | 420.48 | Necrosis |
Toxicological Considerations
While this compound exhibits promising biological activities, it is crucial to acknowledge its toxicological profile. This compound is classified as a potential carcinogen and can cause adverse effects on the liver and kidneys upon prolonged exposure . The National Institute for Occupational Safety and Health (NIOSH) emphasizes the importance of evaluating exposure limits and health risks associated with this compound in occupational settings .
Q & A
Basic Research Questions
Q. How does chloroform function in phenol-chloroform DNA/RNA extraction, and what methodological considerations ensure optimal phase separation?
this compound facilitates phase separation by dissolving hydrophobic molecules (e.g., lipids, proteins) while preserving nucleic acids in the aqueous phase. Its density (1.48 g/cm³) ensures it forms the lower organic layer. Critical steps include:
- Centrifugation parameters : 12,000–15,000 × g for 15 minutes to achieve clear phase separation.
- pH adjustment : Acidic conditions (e.g., pH 4.7 in RNA extraction) enhance protein denaturation .
- Additives : Isoamyl alcohol (24:1 this compound:isoamyl alcohol) reduces interfacial foam.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key protocols include:
- Ventilation : Use fume hoods to minimize inhalation exposure (TLV-TWA: 10 ppm).
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Collect in halogenated waste containers; avoid evaporation.
- PI approval : Required for scaling up reactions with limited literature precedent .
Q. Why does this compound not produce a precipitate with aqueous silver nitrate, and how can impurities affect this test?
this compound’s C–Cl bonds are covalent and non-polar, preventing ionization into Cl⁻ ions. However, impurities like HCl (from degradation) can yield AgCl precipitates. Methodological validation includes:
- Purity checks : GC/MS analysis to detect acidic impurities.
- Stabilizers : Ethanol (0.5–1.0%) or amylenes inhibit decomposition .
Advanced Research Questions
Q. How can experimental design optimize this compound extraction efficiency in metabolomic studies?
A multivariate approach using design of experiments (DoE) is recommended:
- Solvent comparison : Methanol outperforms this compound in extracting >500 low molecular weight compounds (LMCs) due to higher polarity and reproducibility (PCA/PLS analysis) .
- Derivatization : Trimethylsilylation at 70°C for 30 minutes enhances GC/MS detection.
- Validation : Spike-and-recovery tests for 32 endogenous compounds (precision: <10% RSD) .
Q. What parameters are critical in GC/MS-based chlorine stable isotope analysis (Cl-CSIA) of this compound?
The Taguchi method identifies optimal conditions for Cl-CSIA:
Parameter | Optimal Value | Impact on Precision (δ³⁷Cl) |
---|---|---|
Dwell time | 100 ms | Reduces noise |
Injection volume | 1 µL | Minimizes column overload |
Quadrupole settling | 10 ms | Enhances signal stability |
Achievable precision: 0.28‰ . |
Q. How to apply D-optimal experimental design in liquid-liquid extraction (LLE) with this compound?
A D-optimal design with star points evaluates five factors:
- Extraction solvent : this compound vs. ethyl acetate/methyl tert-butyl ether (non-polar vs. polar aprotic).
- Volume : 10–30 mL (higher volumes improve recovery but increase solvent waste).
- Time : 10–30 minutes (equilibrium typically reached at 20 minutes).
- Evaporation temperature : 40–60°C (50°C balances speed and analyte stability) .
Q. How to assess confidence in toxicological studies on this compound using ATSDR’s criteria?
The OHAT-modified framework rates confidence based on study design:
Properties
IUPAC Name |
chloroform | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3/c2-1(3)4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDRZPFGACZZDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3 | |
Record name | CHLOROFORM | |
Source | CAMEO Chemicals | |
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Record name | CHLOROFORM | |
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Record name | chloroform | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chloroform | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020306 | |
Record name | Chloroform | |
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Molecular Weight |
119.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroform appears as a clear colorless liquid with a characteristic odor. Denser (12.3 lb / gal) than water and slightly soluble in water. Hence sinks in water. Nonflammable under most conditions, but burns under extreme conditions. May cause illness by inhalation, skin absorption or ingestion. Used as a solvent, to make other chemicals, as a fumigant., Liquid, Colorless liquid with a pleasant odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor. | |
Record name | CHLOROFORM | |
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Record name | Methane, trichloro- | |
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Record name | Chloroform | |
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Record name | Chloroform | |
Source | Human Metabolome Database (HMDB) | |
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Record name | CHLOROFORM | |
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Record name | CHLOROFORM (TRICHLOROMETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/477 | |
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Record name | Chloroform | |
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Boiling Point |
143 °F at 760 mmHg (EPA, 1998), 61.12 °C, 61.00 to 62.00 °C. @ 760.00 mm Hg, 62 °C, 143 °F | |
Record name | CHLOROFORM | |
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Record name | Chloroform | |
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Record name | Chloroform | |
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URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |
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Record name | CHLOROFORM | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |
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Record name | CHLOROFORM (TRICHLOROMETHANE) | |
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URL | https://www.osha.gov/chemicaldata/477 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chloroform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |
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Flash Point |
None (EPA, 1998) | |
Record name | CHLOROFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 7.95X10+3 mg/L at 25 °C, Highly soluble in water, One mL dissolves in about 200 mL water at 25 °C, Miscible with alcohol, benzene, ether, petroleum ether, carbon tetrachloride, carbon disulfide, oils, For more Solubility (Complete) data for Chloroform (6 total), please visit the HSDB record page., 7.95 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.8, (77 °F): 0.5% | |
Record name | CHLOROFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloroform | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CHLOROFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |
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Record name | Chloroform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.4832 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.4788 g/cu cm at 25 °C, Density: 1.484 at 20 °C/20 °C, An alcholic solution of chloroform containing 6% by volume of chloroform, corresponding to 10.5% by weight and approximately 89% absolute alcohol by volume. Colorless, clear liquid. Chloroform odor. Density: approximately 0.85 /Spirit of chloroform/, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 1.48 | |
Record name | CHLOROFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROFORM (TRICHLOROMETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/477 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chloroform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.12 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.12 (Air = 1), Relative vapor density (air = 1): 4.12, 4.12 | |
Record name | CHLOROFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROFORM (TRICHLOROMETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/477 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
100 mmHg at 50.72 °F (EPA, 1998), 197.0 [mmHg], VP: 100 mm Hg at 10.4 °C, 197 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 212, 160 mmHg | |
Record name | CHLOROFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroform | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/53 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Chloroform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROFORM (TRICHLOROMETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/477 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chloroform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
The feasibility of an oxygen-independent mechanism of chloroform bioactivation was indicated by the covalent binding to lipid and protein occurring in anaerobic incubations of chloroform and microsomes in the presence of NADPH. Under these conditions, the loss of cytochrome p450 and the inhibition of related mono-oxygenases were also observed. The chloroform anoxic biotransformation was negligible in uninduced microsomes and seemed to be catalyzed mainly by phenobarbital-inducible p450 isozymes. Biotransformation could also be supported by NADH as the source of reducing equivalents. Anaerobic metabolism of chloroform led to decreased levels of the main phenobarbital-induced p450 isozymes even at low chloroform concentration, and did not affect benzo(a)pyrene hydroxylase activity. These effects were not decreased by thiolic compounds. The oxidation products of chloroform caused a general impairment of the monoxygenase system, probably related to the formation of protein aggregates with very high molecular weight. In the presence of physiological concentrations of GSH, the targets of aerobically-produced metabolite were lipids, and, to a smaller extent, p450. At low chloroform concentrations and/or in the presence of GSH, the most changes to microsomal structures seemed to be produced by the reductively-formed intermediates. | |
Record name | Chloroform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Contains the following stabilizer(s): 2-Methyl-2-butene (>/=0.001 to | |
Record name | Chloroform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Highly refractive, nonflammable, heavy, very volatile liquid, Clear, colorless liquid, Colorless, highly refractive, heavy volatile liquid. | |
CAS No. |
67-66-3 | |
Record name | CHLOROFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroform | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroform [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroform | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11387 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLOROFORM | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloroform | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/chloroform-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Methane, trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloroform | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroform | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROFORM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V31YC746X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chloroform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloroform | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CHLOROFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROFORM (TRICHLOROMETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/477 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-82.3 °F (EPA, 1998), -63.47 °C, -63.2 °C, -64 °C, -82 °F | |
Record name | CHLOROFORM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroform | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/56 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloroform | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029596 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CHLOROFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROFORM (TRICHLOROMETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/477 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chloroform | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0127.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.